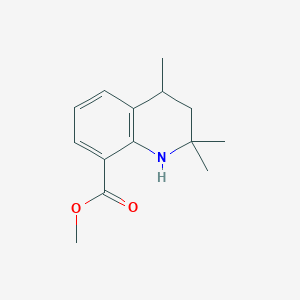

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

Description

Properties

IUPAC Name |

methyl 2,2,4-trimethyl-3,4-dihydro-1H-quinoline-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2/c1-9-8-14(2,3)15-12-10(9)6-5-7-11(12)13(16)17-4/h5-7,9,15H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGRKMDHVYJTEQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC=C2C(=O)OC)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Related compounds such as 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (hthq) have been studied for their neuroprotective properties, particularly in the context of neurodegenerative diseases like parkinson’s disease.

Mode of Action

These interactions lead to a decrease in oxidative stress, normalization of chaperone-like activity, and a reduction in apoptotic processes.

Biochemical Pathways

Related compounds like hthq have been shown to enhance the antioxidant system, normalize chaperone activity, and suppress apoptosis. This suggests that the compound may influence pathways related to oxidative stress, protein folding, and cell death.

Biochemical Analysis

Biochemical Properties

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system. Additionally, it interacts with chaperone proteins, such as heat shock protein 70, normalizing their activity and reducing protein aggregation. These interactions highlight the compound’s potential in modulating biochemical pathways related to oxidative stress and protein homeostasis.

Cellular Effects

The effects of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it enhances the expression of antioxidant genes and factors such as Nrf2 and Foxo1, leading to improved redox status in cells. Furthermore, it reduces oxidative stress and inflammation by decreasing the levels of proinflammatory cytokines and myeloperoxidase activity. These cellular effects suggest that the compound could be beneficial in conditions characterized by oxidative stress and inflammation.

Molecular Mechanism

At the molecular level, Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate exerts its effects through several mechanisms. It binds to and activates NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system. Additionally, it interacts with chaperone proteins, such as heat shock protein 70, normalizing their activity and reducing protein aggregation. The compound also influences gene expression by upregulating antioxidant genes and factors such as Nrf2 and Foxo1. These molecular interactions underline the compound’s potential in modulating oxidative stress and protein homeostasis.

Temporal Effects in Laboratory Settings

The stability and effects of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate over time have been studied in laboratory settings. The compound has been shown to maintain its stability and effectiveness over extended periods, with minimal degradation. Long-term studies have demonstrated that the compound continues to exert its beneficial effects on cellular function, including reducing oxidative stress and inflammation. These findings suggest that the compound is suitable for long-term use in research and potential therapeutic applications.

Dosage Effects in Animal Models

The effects of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate vary with different dosages in animal models. Studies have shown that at lower doses, the compound effectively reduces oxidative stress and inflammation without causing adverse effects. At higher doses, some toxic effects have been observed, including increased oxidative stress and cellular damage. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize benefits while minimizing potential risks.

Metabolic Pathways

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is involved in several metabolic pathways. It interacts with NADPH-generating enzymes, enhancing their activity and contributing to the antioxidant defense system. Additionally, the compound influences metabolic flux by modulating the levels of various metabolites involved in oxidative stress and inflammation. These interactions underscore the compound’s potential in modulating metabolic pathways related to oxidative stress and inflammation.

Transport and Distribution

The transport and distribution of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate within cells and tissues are facilitated by specific transporters and binding proteins. The compound has been shown to accumulate in tissues with high oxidative stress, such as the brain and liver. This targeted distribution enhances the compound’s effectiveness in modulating oxidative stress and inflammation in these tissues.

Subcellular Localization

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate is localized in specific subcellular compartments, including the mitochondria and endoplasmic reticulum. This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of the compound enhances its activity and effectiveness in modulating oxidative stress and protein homeostasis.

Biological Activity

Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate (often abbreviated as TMTHQ) is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

TMTHQ is a bicyclic organic compound with the molecular formula and a molecular weight of approximately 175.27 g/mol. The compound features a tetrahydroquinoline core with three methyl groups at positions 2 and 4 and a carboxylate group at position 8. This unique structure contributes to its biological activity and potential therapeutic applications.

1. Antioxidant Properties

TMTHQ has been shown to enhance the body's antioxidant defenses. It increases the activity of various antioxidant enzymes, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role.

2. Neuroprotection

Research indicates that TMTHQ exhibits neuroprotective effects by normalizing chaperone activity and suppressing apoptosis in neuronal cells. These actions help protect neurons from damage associated with conditions such as Alzheimer's disease and Parkinson's disease.

3. Anti-inflammatory Effects

TMTHQ reduces the expression of pro-inflammatory cytokines and inhibits the activation of pathways such as NF-κB, which are implicated in chronic inflammation. This anti-inflammatory action suggests potential therapeutic uses in inflammatory diseases.

Biological Activity Data

The following table summarizes key biological activities associated with TMTHQ based on recent studies:

| Biological Activity | Effect | Reference |

|---|---|---|

| Antioxidant | Increases antioxidant enzyme activity | |

| Neuroprotection | Suppresses neuronal apoptosis | |

| Anti-inflammatory | Reduces pro-inflammatory cytokines | |

| Antimicrobial | Potential activity against various pathogens |

Case Study 1: Neuroprotective Effects

A study conducted on animal models demonstrated that TMTHQ administration led to significant reductions in neuronal loss following induced oxidative stress. The compound was found to modulate signaling pathways that protect against apoptosis, highlighting its potential for treating neurodegenerative disorders.

Case Study 2: Anti-inflammatory Action

In vitro experiments showed that TMTHQ effectively inhibited the production of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharides (LPS). This suggests that TMTHQ could be beneficial in managing conditions characterized by excessive inflammation.

Research Findings

Recent research has focused on the pharmacological potential of TMTHQ derivatives. Modifications to the core structure have been investigated for enhanced potency against specific targets:

- Antimicrobial Activity : TMTHQ derivatives have shown promising results as antimicrobial agents against both Gram-positive and Gram-negative bacteria.

- Anticoagulant Properties : Some derivatives have been evaluated for their ability to inhibit coagulation factors, indicating potential applications in thrombotic disorders .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key distinguishing feature is its 8-carboxylate ester group. Below is a comparative analysis with structurally related tetrahydroquinoline derivatives:

Table 1: Substituent Effects on Key Properties

*Calculated based on molecular formula C₁₅H₁₉NO₂.

Physicochemical Properties

- Solubility : The hydrochloride salt () is water-soluble, whereas the methyl ester’s lipophilicity (LogP ~2.5-3.0) favors organic solvents .

- Thermal Stability : The ester group may decompose at elevated temperatures (>200°C), while the methyl-substituted analog () shows higher thermal stability due to fewer polar functional groups .

Preparation Methods

Synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline Core

The fundamental step in preparing the target compound is the synthesis of 2,2,4-trimethyl-1,2-dihydroquinoline, which serves as the backbone for further functionalization.

1.1 Condensation of Aniline with Acetone Derivatives

- The core 2,2,4-trimethyl-1,2-dihydroquinoline is synthesized by condensing aniline with acetone or acetone derivatives such as diacetone alcohol or mesityl oxide.

- This reaction is catalyzed by acid catalysts, traditionally hydrochloric acid and iodine, but more efficient catalysts have been developed.

- The reaction proceeds at elevated temperatures (100–150 °C), often under reflux conditions in solvents like toluene.

- Water formed during the condensation is removed azeotropically with toluene to drive the reaction forward.

- Reaction times vary from 1 to 20 hours depending on catalyst concentration and temperature.

- Improved yields and reaction rates are achieved using a catalyst mixture of hydrogen fluoride (HF) and boron trifluoride (BF₃), with molar ratios ranging from 1:5 to 2:1.

- Commercially available fluoboric acid (HF:BF₃ = 1:1) is also effective.

- Catalyst loading is typically 0.005 to 0.1 mole per mole of aniline, with 0.01 to 0.07 mole preferred for balancing economy and efficiency.

- This catalyst system increases monomer yield significantly compared to traditional acid catalysts.

1.3 Reaction Conditions and Workup

- The reaction is conducted at 100–150 °C, with acetone added in excess to aniline and catalyst.

- After reaction completion, the mixture is subjected to vacuum distillation to remove unreacted aniline and isolate the monomeric 2,2,4-trimethyl-1,2-dihydroquinoline.

- Distillation under reduced pressure (down to 1–20 Torr) at temperatures up to 190 °C yields a product with purity up to 96.5%.

- Typical yields of monomeric product are around 82–83% based on aniline charged.

| Parameter | Range/Value | Notes |

|---|---|---|

| Catalyst | HF and BF₃ mixture | Molar ratio 1:5 to 2:1 |

| Catalyst amount | 0.005–0.1 mole/mole aniline | Prefer 0.01–0.07 mole |

| Temperature | 100–150 °C | Reaction temperature |

| Reaction time | 1–20 hours | Shorter with higher catalyst loading |

| Pressure during distillation | 1–20 Torr | Vacuum distillation to isolate product |

| Product purity | 92–96.5% | After distillation |

| Yield | ~82–83% | Based on aniline |

Conversion to Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate

The above dihydroquinoline intermediate undergoes further chemical transformations to introduce the carboxylate group at the 8-position and saturate the quinoline ring to the tetrahydroquinoline.

2.1 Hydrogenation to Tetrahydroquinoline

- The 1,2-dihydroquinoline is selectively hydrogenated to the 1,2,3,4-tetrahydroquinoline derivative.

- Catalytic hydrogenation is typically performed using palladium or platinum catalysts under mild pressure and temperature conditions.

- This step saturates the double bond in the quinoline ring without affecting other substituents.

2.2 Carboxylation at the 8-Position

- Electrophilic substitution or directed lithiation at the 8-position allows introduction of a carboxyl group.

- Carboxylation can be achieved by lithiation followed by reaction with carbon dioxide.

- Alternatively, functionalization may be introduced via Friedel-Crafts acylation followed by oxidation.

2.3 Esterification to Methyl Ester

- The carboxylic acid intermediate is esterified using methanol under acidic conditions or via methylation agents such as diazomethane.

- Esterification yields the methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate.

Summary Table of Preparation Steps

| Step | Reagents/Conditions | Outcome | Yield/Purity |

|---|---|---|---|

| 1. Condensation | Aniline + Acetone, HF/BF₃ catalyst, 100–150 °C, 1–20 h | 2,2,4-trimethyl-1,2-dihydroquinoline | ~82% yield, 92–96.5% purity |

| 2. Hydrogenation | Pd or Pt catalyst, H₂ gas, mild conditions | 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline | High conversion, mild conditions |

| 3. Carboxylation | Lithiation + CO₂ or Friedel-Crafts acylation | 8-carboxy derivative | Variable, optimized by conditions |

| 4. Esterification | Methanol + acid catalyst or methylation agent | Methyl ester formation | High yield under optimized conditions |

Research Findings and Notes

- The use of HF/BF₃ catalyst mixture significantly improves the yield and purity of the dihydroquinoline intermediate compared to traditional acid catalysts such as hydrochloric acid or iodine.

- Vacuum distillation is critical for removing unreacted starting materials and isolating high-purity monomeric product.

- The multi-step synthesis requires careful control of reaction conditions to avoid polymerization and side reactions.

- The final methyl ester derivative is valuable for further applications in polymer antioxidant synthesis and as a synthetic intermediate.

- No direct single-step synthesis of the methyl ester derivative from aniline and acetone derivatives has been reported; the process relies on sequential synthesis and functionalization.

Q & A

Q. What are the standard synthetic routes for Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate, and how can reaction conditions be optimized to improve yield?

Answer: The synthesis typically involves catalytic hydrogenation of a quinoline precursor (e.g., 2,2,4-trimethylquinoline) using palladium on carbon (Pd/C) under hydrogen gas at elevated pressures (1–5 atm) and temperatures (80–120°C). Key optimization strategies include:

- Temperature control : Lower temperatures (80–100°C) minimize side reactions like over-reduction.

- Catalyst loading : 5–10% Pd/C by weight balances cost and efficiency.

- Solvent selection : Ethanol or methanol enhances solubility and reduces steric hindrance.

Hydrochloride precursors may be used to avoid side reactions (e.g., oxalic diamide formation), improving yields to >90% .

Q. Which analytical techniques are most effective for characterizing the structure and purity of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate?

Answer:

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and methyl group arrangements. For example, methyl protons at C-2 and C-4 appear as singlets (δ 1.2–1.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 233.15 for CHNO).

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity (>98%).

These methods resolve structural ambiguities in substituted tetrahydroquinolines .

Advanced Research Questions

Q. What experimental designs are recommended for evaluating the neuroprotective effects of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate in neurodegenerative models?

Answer:

- In vitro : Use SH-SY5Y neuronal cells exposed to oxidative stressors (e.g., rotenone). Measure markers like ROS levels (via DCFH-DA assay) and caspase-3 activity.

- In vivo : Administer 10–50 mg/kg/day to rotenone-induced Parkinson’s disease (PD) rats. Assess motor coordination (rotarod test) and oxidative stress markers (8-isoprostane, lipid peroxidation).

- Mechanistic studies : Western blotting for NF-κB and antioxidant enzymes (SOD, catalase) clarifies pathways.

Derivatives like 6-hydroxy analogs show 40–60% reduction in oxidative stress markers in PD models .

Q. How does the substitution pattern of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate influence its metabolic stability and pharmacokinetics?

Answer:

- Metabolic stability : The methyl ester at C-8 slows hydrolysis compared to carboxylic acid analogs. Incubate with liver microsomes (human/rat) and track half-life (t) via LC-MS/MS.

- Pharmacokinetics : Radiolabeled compound (e.g., C) in Sprague-Dawley rats reveals bioavailability (20–30%) and brain penetration (logBB > 0.3).

- Structural modifications : Fluorination at C-7 (analogous to ) enhances metabolic resistance by blocking CYP450 oxidation .

Q. How can researchers resolve discrepancies in reported biological activities of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate across different studies?

Answer:

- Dose-response validation : Replicate studies with standardized doses (e.g., 10–100 µM in vitro) to identify threshold effects.

- Model system comparison : Test across multiple cell lines (e.g., HEK293 vs. primary neurons) to rule out cell-specific artifacts.

- Analytical rigor : Ensure batch-to-batch consistency via NMR and HPLC. For example, impurities <2% reduce variability in antioxidant assays .

Q. What strategies are recommended for elucidating the metabolic stability and in vivo pharmacokinetics of Methyl 2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylate in preclinical models?

Answer:

- Radiolabeling : Synthesize C-labeled compound for mass balance studies in rodents. Track excretion (urine/feces) and tissue distribution.

- LC-MS/MS quantification : Validate plasma concentrations with a lower limit of quantification (LLOQ) of 1 ng/mL.

- Metabolite profiling : Identify phase I/II metabolites using high-resolution MS. For example, demethylation at C-8 is a major pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.